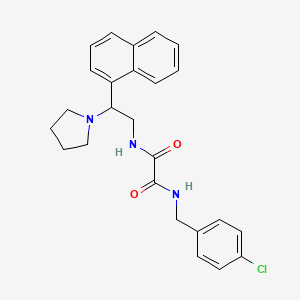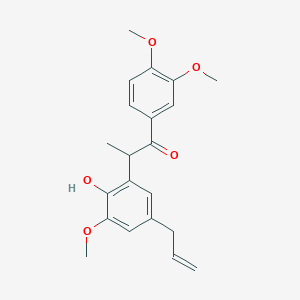
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPPA and has a molecular formula of C8H9F3N.
作用機序
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is not fully understood. However, studies suggest that this compound may act as a modulator of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. Additionally, this compound may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies suggest that this compound may have anxiolytic and antidepressant effects due to its potential modulation of GABA receptors and inhibition of MAO.
実験室実験の利点と制限
One advantage of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is its potential use as a ligand for GABA receptors and inhibitor of MAO, which are important targets for drug discovery. Additionally, the synthesis of this compound is relatively straightforward and can be scaled up for larger-scale experiments. However, one limitation of this compound is its potential toxicity and limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine. One direction is the further investigation of its potential use as a ligand for GABA receptors and inhibitor of MAO, which may lead to the development of new drugs for anxiety and other neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound may lead to a better understanding of its potential therapeutic applications. Finally, the synthesis of analogs of this compound may lead to the discovery of compounds with improved solubility and toxicity profiles.
合成法
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine involves the reaction of 3,5,6-trifluoropyridine-2-carboxylic acid with (R)-1-amino-2-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard methods such as column chromatography or recrystallization.
科学的研究の応用
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has potential applications in various scientific research fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been studied for its potential use as a ligand for GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. Additionally, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUROSTXTWEKJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

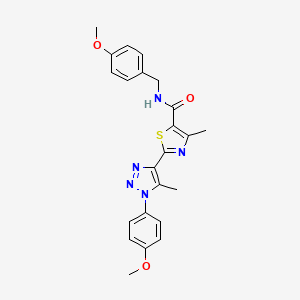
![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2793568.png)

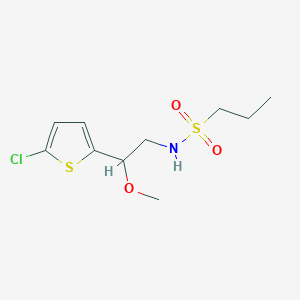
![6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2793576.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)
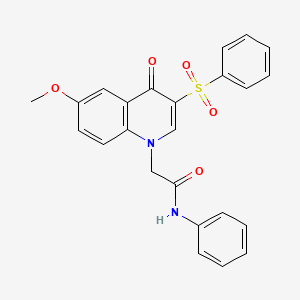
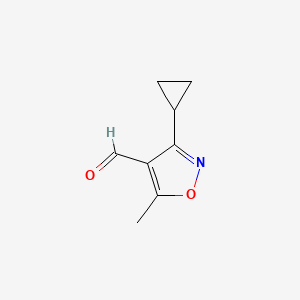
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2793586.png)
